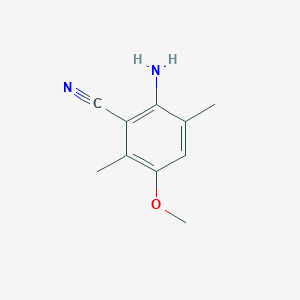
Benzonitrile, 2-amino-5-methoxy-3,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 2-amino-5-methoxy-3,6-dimethyl-: is an organic compound with the molecular formula C10H12N2O. This compound is characterized by the presence of a benzonitrile core substituted with amino, methoxy, and dimethyl groups. It is a solid with colorless to yellowish crystals or crystalline powder and is soluble in common organic solvents such as ethanol, ethers, and dimethyl sulfoxide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Method One: The compound can be synthesized by reacting 4-amino-m-methoxy phenol with cyanide chloride.
Method Two: Another method involves the reaction of 4-methoxyaniline with sodium cyanide, followed by hydrolysis.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes, with careful control of reaction conditions to ensure high yield and purity. The reactions are usually carried out under inert atmosphere and at controlled temperatures to prevent side reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and methoxy groups make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of various biologically active compounds .
- Employed in the synthesis of new organic pigments and dyes .
Biology and Medicine:
- Utilized in the development of antibacterial, antiviral, and anticancer agents .
- Investigated for its potential use in drug discovery and development.
Industry:
- Applied in the production of pharmaceuticals and agrochemicals .
- Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzonitrile, 2-amino-5-methoxy-3,6-dimethyl- involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
- 2-Amino-5-methoxybenzonitrile
- 2-Amino-4-methoxybenzonitrile
- 2-Amino-3,5-dimethylbenzonitrile
Comparison:
- 2-Amino-5-methoxybenzonitrile: Similar structure but lacks the additional dimethyl groups, which may affect its reactivity and applications.
- 2-Amino-4-methoxybenzonitrile: The position of the methoxy group is different, leading to variations in chemical properties and biological activity.
- 2-Amino-3,5-dimethylbenzonitrile: Similar to the target compound but lacks the methoxy group, which may influence its solubility and reactivity.
Uniqueness: Benzonitrile, 2-amino-5-methoxy-3,6-dimethyl- is unique due to the specific combination of amino, methoxy, and dimethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2-amino-5-methoxy-3,6-dimethylbenzonitrile |
InChI |
InChI=1S/C10H12N2O/c1-6-4-9(13-3)7(2)8(5-11)10(6)12/h4H,12H2,1-3H3 |
Clé InChI |
ICQCTTPAEZYQGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1N)C#N)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















